molecular formula C12H14N2O B13600265 1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol

1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol

Cat. No.: B13600265
M. Wt: 202.25 g/mol
InChI Key: OHGFKEZHRLICRC-UHFFFAOYSA-N
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Description

1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol is a β-amino alcohol derivative featuring an isoquinoline aromatic system linked to a hydroxyethylamine moiety. The compound’s structure consists of a hydroxyl group (-OH) and a methylamino group (-NHCH₃) on adjacent carbons of the ethan-1-ol backbone, with the isoquinoline ring attached to the first carbon (C1) . This structural arrangement confers unique physicochemical properties, including moderate polarity due to the hydroxyl and amine groups, and aromatic π-π interactions from the isoquinoline system.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-isoquinolin-5-yl-2-(methylamino)ethanol

InChI

InChI=1S/C12H14N2O/c1-13-8-12(15)11-4-2-3-9-7-14-6-5-10(9)11/h2-7,12-13,15H,8H2,1H3

InChI Key

OHGFKEZHRLICRC-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC=CC2=C1C=CN=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with isoquinoline, which is commercially available or can be synthesized from benzylamine and glyoxal.

    N-Alkylation: Isoquinoline undergoes N-alkylation with an appropriate alkylating agent, such as methyl iodide, to introduce the methylamino group.

    Reduction: The resulting N-methylisoquinolinium salt is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and alkaloids.

    Biological Studies: Researchers use it to study the structure-activity relationships of isoquinoline derivatives and their biological effects.

    Industrial Applications: It is employed in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors in the central nervous system, modulating their activity.

    Pathways Involved: It influences neurotransmitter pathways, including dopamine and serotonin, which are critical for mood regulation and cognitive functions.

Comparison with Similar Compounds

Synephrine (1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-ol)

  • Structure: Replaces the isoquinoline group with a 4-hydroxyphenyl ring.
  • Pharmacology : Acts as an α-adrenergic receptor agonist, used as a decongestant and stimulant .
  • Key Difference: The isoquinoline moiety in the target compound may enhance lipophilicity and alter receptor selectivity compared to synephrine’s phenolic ring.

1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol

  • Structure: Substitutes isoquinoline with a 4-chlorophenyl group.
  • Properties: The electron-withdrawing chlorine atom increases stability against oxidative degradation but reduces basicity compared to the isoquinoline system .

Methylone (1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-propanone)

  • Structure: Features a β-keto group instead of a hydroxyl and a benzodioxole ring instead of isoquinoline.
  • Pharmacology : A stimulant with serotonin-releasing effects, highlighting how ketone substitution and aromatic systems dictate activity profiles .

Pentylon (bk-MBDP; 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-one)

  • Structure : Extends the carbon chain (pentan-1-one) and incorporates a benzodioxole ring.

Data Table: Structural and Physicochemical Comparison

Compound Name Aromatic System Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties
1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol Isoquinoline -OH, -NHCH₃ C₁₂H₁₅N₂O 219.27* Moderate polarity, π-π interactions
Synephrine 4-Hydroxyphenyl -OH, -NHCH₃ C₉H₁₃NO₂ 167.21 α-adrenergic agonist, hydrophilic
1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol 4-Chlorophenyl -OH, -NHCH₃ C₉H₁₂ClNO 201.66 Enhanced stability, reduced basicity
Methylone 1,3-Benzodioxol-5-yl -CO-, -NHCH₃ C₁₁H₁₃NO₃ 207.23 Serotonin release, stimulant
Pentylon (bk-MBDP) 1,3-Benzodioxol-5-yl -CO-(pentan-1-one), -NHCH₃ C₁₃H₁₇NO₃ 235.28 High lipophilicity, CNS penetration

*Calculated based on structural analogs in .

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